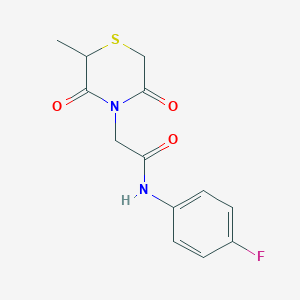

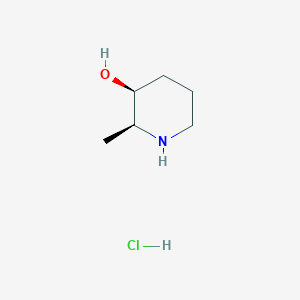

(2S,3S)-dimethyl 2-amino-3-hydroxysuccinate HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight of 213.61. Other properties such as solubility, melting point, boiling point, etc., are not directly available from the search results. Tools like ProtParam can be used to compute various physical and chemical parameters for a given protein sequence.Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis Techniques : The compound has been synthesized through various methods, including ring forming, ring opening, reduction, and hydrolysis reactions, using D-diethyl tartrate as the starting compound (Pan Xian-hua, 2011).

- Intermediates in Chemical Synthesis : It serves as an intermediate in the synthesis of other chemical compounds. For example, it acts as an intermediate in the creation of diethyl (2S,3R)-2-(N-tert-butoxycarbonyl)amino-3-hydroxysuccinate (S. Saitô, K. Komada, T. Moriwake, 2003).

Applications in Material Science

- Corrosion Inhibition : Certain derivatives of (2S,3S)-dimethyl 2-amino-3-hydroxysuccinate HCl have been studied for their corrosion inhibiting properties. For instance, Schiff base compounds derived from this molecule show potential in protecting steel in acidic media (H. Lgaz, A. Chaouiki, et al., 2019).

Biochemistry and Pharmacology

- Role in Protein Chemistry : This compound is involved in selective oxidation and reduction reactions, particularly in the context of amino acids and proteins. For instance, it has been used in the oxidation of methionine to methionine sulfoxide in amino acids, peptides, and proteins (Y. Shechter, 1986).

Pharmaceutical Research

- Preparation of Optically Active Compounds : It has been used in the preparation of optically active compounds like threo-beta-phenylserine through processes like optical resolutions by replacing and preferential crystallization (T. Shiraiwa, Yuka Kawashima, et al., 2006).

Mécanisme D'action

Safety and Hazards

This compound is not intended for human or veterinary use and is typically used for research purposes. Specific safety data and hazards associated with this compound are not directly available from the search results. Safety Data Sheets (SDS) provide information about the hazards of a chemical and the associated safety precautions .

Propriétés

IUPAC Name |

dimethyl (2S,3S)-2-amino-3-hydroxybutanedioate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO5.ClH/c1-11-5(9)3(7)4(8)6(10)12-2;/h3-4,8H,7H2,1-2H3;1H/t3-,4-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQPVIUIEPXTBRH-MMALYQPHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(=O)OC)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]([C@@H](C(=O)OC)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]ethanol](/img/structure/B2615635.png)

![1,3-Dihydrospiro[indene-2,3'-pyrrolidine] hydrochloride](/img/structure/B2615638.png)

![3-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2615644.png)